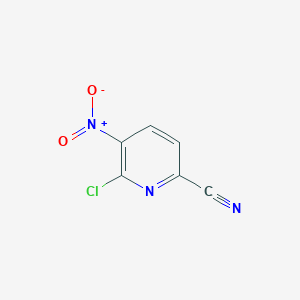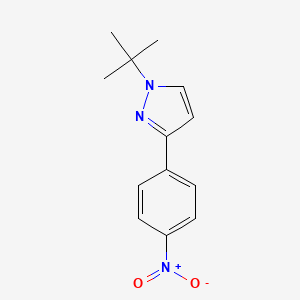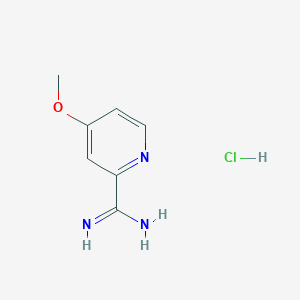
(S)-1-(3,4-Dimethylphenyl)propan-1-amine hydrochloride
Descripción general
Descripción
(S)-1-(3,4-Dimethylphenyl)propan-1-amine hydrochloride, commonly known as Selegiline hydrochloride, is a medication used to treat Parkinson's disease and major depressive disorder. It belongs to a class of drugs called monoamine oxidase inhibitors (MAOIs), which work by increasing the levels of dopamine and other neurotransmitters in the brain. In
Aplicaciones Científicas De Investigación
Selegiline hydrochloride has been extensively studied for its potential therapeutic effects in Parkinson's disease and major depressive disorder. In Parkinson's disease, Selegiline hydrochloride is used to improve motor function and reduce the risk of motor complications. In major depressive disorder, Selegiline hydrochloride is used as an adjunct therapy to other antidepressants to improve mood and reduce symptoms.
Mecanismo De Acción
Selegiline hydrochloride works by inhibiting the activity of MAO-B, an enzyme that breaks down dopamine and other neurotransmitters in the brain. By inhibiting MAO-B, Selegiline hydrochloride increases the levels of dopamine and other neurotransmitters in the brain, which improves motor function and reduces symptoms of depression.
Biochemical and Physiological Effects
Selegiline hydrochloride has been shown to have a number of biochemical and physiological effects in the brain. It increases the levels of dopamine and other neurotransmitters, which improves motor function and reduces symptoms of depression. It also increases the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Selegiline hydrochloride in lab experiments is its specificity for MAO-B inhibition. This allows researchers to study the effects of MAO-B inhibition on dopamine and other neurotransmitters in the brain without the confounding effects of MAO-A inhibition. However, Selegiline hydrochloride has a short half-life and is rapidly metabolized in the liver, which can make it difficult to maintain consistent drug levels in lab experiments.
Direcciones Futuras
There are a number of future directions for research on Selegiline hydrochloride. One area of interest is its potential neuroprotective effects in Parkinson's disease. Studies have shown that Selegiline hydrochloride may have antioxidant and anti-inflammatory effects that could protect neurons from degeneration. Another area of interest is its potential use in the treatment of Alzheimer's disease. Selegiline hydrochloride has been shown to improve cognitive function in animal models of Alzheimer's disease, and clinical trials are currently underway to investigate its potential therapeutic effects in humans.
Propiedades
IUPAC Name |
(1S)-1-(3,4-dimethylphenyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-4-11(12)10-6-5-8(2)9(3)7-10;/h5-7,11H,4,12H2,1-3H3;1H/t11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHOYDEIOTDWSJT-MERQFXBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC(=C(C=C1)C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80704190 | |
| Record name | (1S)-1-(3,4-Dimethylphenyl)propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80704190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1213597-00-2 | |
| Record name | (1S)-1-(3,4-Dimethylphenyl)propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80704190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



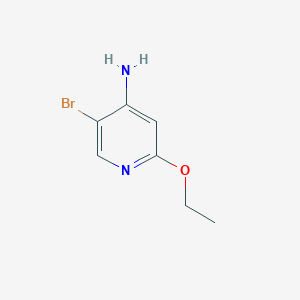
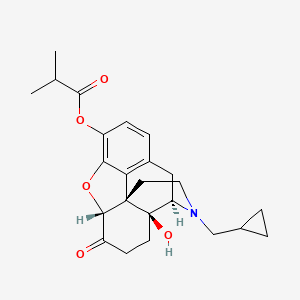
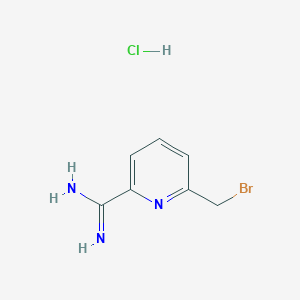
![Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride](/img/structure/B1505164.png)

